molecular formula C23H20N6O B609131 2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine CAS No. 1346527-98-7

2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine

Cat. No. B609131
M. Wt: 396.454
InChI Key: NHAMBLRUUJAFOY-UHFFFAOYSA-N
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Description

The 1H-benzo[d]imidazol-2-yl group is part of a class of compounds known as benzimidazoles . Benzimidazoles are heterocyclic aromatic organic compounds. This type of structure is found in many important natural products and synthetic drugs .


Synthesis Analysis

Benzimidazoles can be synthesized using several methods. One common method is the reaction of o-phenylenediamine with a carboxylic acid . Another method involves the condensation of o-nitroaniline with formic acid, followed by reduction .


Molecular Structure Analysis

Benzimidazoles are bicyclic compounds consisting of fused benzene and imidazole rings . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .


Chemical Reactions Analysis

Benzimidazoles can undergo a variety of chemical reactions, including alkylation, acylation, sulfonylation, and reactions with electrophiles at the nitrogen atoms .


Physical And Chemical Properties Analysis

Benzimidazoles are generally solid at room temperature and are highly soluble in polar solvents . They can exist in tautomeric forms due to the presence of a nitrogen atom .

Scientific Research Applications

Antimicrobial Activity

  • Application : Imidazole derivatives have been found to exhibit significant antimicrobial effects against various strains, including Gram-positive, Gram-negative (bacterial), and fungal strains .
  • Results : Specific compounds exhibited significant antimicrobial effects, with MIC values reported for certain derivatives .

Anticancer Activity

  • Application : Certain imidazole derivatives, specifically a Pd (II) complex, have shown potential as anticancer drugs .
  • Results : The experimental results and drug-likeness properties of the Pd (II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .

Antitubercular Activity

  • Application : Certain imidazole derivatives have shown potential as antitubercular agents .
  • Results : Specific compounds exhibited significant antimicrobial effects, with MIC values reported for certain derivatives .

Chemosensor Analysis

  • Application : 2-Aminobenzimidazole is used as receptors in chemosensor analysis .

Anti-Inflammatory Activity

  • Application : Imidazole derivatives have been found to exhibit significant anti-inflammatory effects .
  • Results : Specific compounds exhibited significant anti-inflammatory effects .

Antioxidant Activity

  • Application : Certain imidazole derivatives have shown potential as antioxidants .
  • Results : Specific compounds exhibited significant antioxidant effects .

Safety And Hazards

The safety and hazards of benzimidazole derivatives can vary widely depending on the specific compound. Some benzimidazole derivatives are used as drugs and have been thoroughly tested for safety .

Future Directions

Benzimidazoles and their derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the development of new synthetic methods and the discovery of new bioactive compounds .

properties

IUPAC Name

2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O/c1-30-19-13-7-10-16-20(19)27-23(28-21(16)25-14-15-8-3-2-4-9-15)29-18-12-6-5-11-17(18)26-22(29)24/h2-13H,14H2,1H3,(H2,24,26)(H,25,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAMBLRUUJAFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(N=C2NCC3=CC=CC=C3)N4C5=CC=CC=C5N=C4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301022547
Record name ML240
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine

CAS RN

1346527-98-7
Record name ML240
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
4
Citations
CJ Fang, L Gui, X Zhang, DR Moen, K Li… - …, 2015 - Wiley Online Library
We previously found that p97 ATPase inhibitors 2‐(2‐amino‐1H‐benzo[d]imidazol‐1‐yl)‐N‐benzyl‐8‐methoxyquinazolin‐4‐amine (ML240) and 2‐(2H‐benzo[b][1,4]oxazin‐4(3H)‐yl)‐…
L Gui, X Zhang, K Li, KJ Frankowski, S Li… - …, 2016 - Wiley Online Library
We previously found that the p97 cofactor, p47, significantly decreased the potency of some ATP‐competitive p97 inhibitors such as ML240 [2‐(2‐amino‐1H‐benzo[d]imidazol‐1‐yl)‐N‐…
TF Chou, K Li, KJ Frankowski, FJ Schoenen… - …, 2013 - Wiley Online Library
To discover more potent p97 inhibitors, we carried out a structure–activity relationship study of the quinazoline scaffold previously identified from our HTS campaigns. Two improved …
HJ Zhou, J Wang, B Yao, S Wong, S Djakovic, B Kumar… - 2015 - ACS Publications
The AAA-ATPase p97 plays vital roles in mechanisms of protein homeostasis, including ubiquitin–proteasome system (UPS) mediated protein degradation, endoplasmic reticulum-…
Number of citations: 177 pubs.acs.org

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